N-(4-fluorobenzyl)thiourea N-(4-fluorobenzyl)thiourea
Brand Name: Vulcanchem
CAS No.: 405-74-3
VCID: VC2341489
InChI: InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
SMILES: C1=CC(=CC=C1CNC(=S)N)F
Molecular Formula: C8H9FN2S
Molecular Weight: 184.24 g/mol

N-(4-fluorobenzyl)thiourea

CAS No.: 405-74-3

Cat. No.: VC2341489

Molecular Formula: C8H9FN2S

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)thiourea - 405-74-3

Specification

CAS No. 405-74-3
Molecular Formula C8H9FN2S
Molecular Weight 184.24 g/mol
IUPAC Name (4-fluorophenyl)methylthiourea
Standard InChI InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Standard InChI Key UZJXXZZIIAZHAL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=S)N)F
Canonical SMILES C1=CC(=CC=C1CNC(=S)N)F

Introduction

Chemical Structure and Fundamental Properties

N-(4-fluorobenzyl)thiourea is characterized by a thiourea scaffold connected to a 4-fluorobenzyl moiety. The chemical formula is C₇H₈FN₂S, featuring a sulfur atom double-bonded to a carbon that is also bonded to two nitrogen atoms, with one nitrogen further connected to a 4-fluorobenzyl group. The fluorine atom at the para position of the benzyl group significantly influences the compound's electronic properties, lipophilicity, and biological interactions .

The thiourea functional group (–NH–CS–NH₂) serves as a key pharmacophore in many bioactive molecules, with the C=S bond being particularly important for various interaction mechanisms. This structural feature is similar to the pharmacophore groups found in urea derivatives with established anticancer activities, such as hydroxyurea .

Physical Properties

N-(4-fluorobenzyl)thiourea shares structural similarities with other phenylthiourea derivatives, such as N-phenylthiourea (C₇H₈N₂S) with a molecular weight of 152.22 g/mol . By comparison, the addition of the fluorine atom in N-(4-fluorobenzyl)thiourea increases its molecular weight slightly while altering its electronic distribution and lipophilicity.

Structural Comparison

Table 1: Structural Comparison of N-(4-fluorobenzyl)thiourea with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
N-(4-fluorobenzyl)thioureaC₇H₈FN₂S~170.22*Thiourea scaffold with 4-fluorobenzyl substituent
N-PhenylthioureaC₇H₈N₂S152.22Thiourea scaffold with phenyl substituent
N-[4-(Trifluoromethyl)phenyl]thioureaC₈H₇F₃N₂S220.21Thiourea scaffold with 4-trifluoromethylphenyl substituent
N-(2-Bromophenyl)thioureaC₇H₇BrN₂S231.11Thiourea scaffold with 2-bromophenyl substituent

*Calculated based on atomic weights

Synthesis Methodologies

The synthesis of N-(4-fluorobenzyl)thiourea typically follows established routes for thiourea derivatives, adapting them to accommodate the fluorinated starting materials. By examining the synthesis methods for similar compounds, we can infer appropriate synthetic routes.

General Synthetic Approach

Based on synthesis protocols for related compounds, the synthesis of N-(4-fluorobenzyl)thiourea likely involves the reaction of 4-fluorobenzylamine with appropriate thiocarbonyl reagents. For example, the synthesis of N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea provides insights into possible reaction pathways .

Step-wise Synthesis Protocol

The synthesis typically proceeds through:

  • Reaction of 4-fluorobenzylamine with a thiocarbonyl reagent (such as thiophosgene or ammonium thiocyanate)

  • Controlled reaction conditions (temperature, solvent, catalysts)

  • Purification processes including recrystallization

Similar compounds are synthesized using ammonium thiocyanate and appropriate amine derivatives, often conducted in dichloromethane under reflux conditions, followed by recrystallization from absolute ethanol .

Structural FeaturePredicted Effect on ActivityMechanism
Thiourea groupCore pharmacophoreInteraction with biological targets, including enzymes and receptors
Fluorine substitutionEnhanced lipophilicity and stabilityImproved membrane penetration and resistance to metabolic degradation
Benzyl moietyProvides hydrophobic interactionsContributes to binding with hydrophobic pockets in target proteins

Molecular Docking Studies and Target Interactions

Molecular docking studies with related fluorinated thiourea derivatives provide insights into potential binding modes and target interactions of N-(4-fluorobenzyl)thiourea.

SIRT1 Enzyme Interaction

Studies on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives have demonstrated their potential to interact with the SIRT1 enzyme (PDB ID: 4I5I), a histone deacetylase involved in the deactivation of the p53 genome . Molecular docking results for these compounds showed favorable binding energies, suggesting effective enzyme inhibition.

Given the structural similarities, N-(4-fluorobenzyl)thiourea may interact with similar targets, potentially exhibiting comparable inhibitory effects on enzyme function, particularly those involved in cancer cell regulation.

Predicted Binding Affinity

The binding affinity of thiourea derivatives to target proteins is often quantified using the Rerank Score (RS) in molecular docking studies. Lower RS values generally indicate higher binding affinity and potentially greater biological activity .

Pharmacokinetic Properties and Toxicity

Understanding the pharmacokinetic profile of N-(4-fluorobenzyl)thiourea is crucial for assessing its potential as a therapeutic agent.

Predicted ADME Properties

While specific data for N-(4-fluorobenzyl)thiourea is limited, insights can be drawn from studies on related compounds. N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives have been studied for their pharmacokinetic properties using computational approaches . These studies suggest that fluorinated thiourea derivatives generally exhibit:

  • Moderate to good absorption

  • Distribution properties influenced by lipophilicity

  • Metabolism pathways potentially involving the thiourea group

  • Excretion profiles similar to other small molecules

Toxicity Considerations

The toxicity profile of N-(4-fluorobenzyl)thiourea can be inferred from studies on related compounds. Research on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives indicated relatively low toxicity for most compounds, with some exceptions like N-4-trifluoromethyl-benzoyl-N'-(4-fluorophenyl)thiourea, which showed potential hepatotoxicity .

Table 3: Predicted Pharmacokinetic and Toxicity Profiles Based on Related Compounds

ParameterPredicted CharacteristicsComparative Analysis
AbsorptionModerate to highEnhanced by fluorine substitution
DistributionInfluenced by lipophilicityPotentially crosses biological barriers
MetabolismLiver metabolism pathwaysMay involve thiourea moiety transformation
ExcretionRenal clearanceSimilar to other small molecules
ToxicityGenerally low to moderateLower than heavily halogenated derivatives

Comparative Analysis with Other Thiourea Derivatives

N-(4-fluorobenzyl)thiourea belongs to a broader class of thiourea derivatives with diverse applications. Comparing its properties with those of other thiourea compounds provides valuable insights into its unique characteristics and potential applications.

Structural Variations and Activity

Various substitution patterns on the thiourea scaffold lead to distinct biological activities. For instance, N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea has been predicted to have significant anticancer activity while maintaining low toxicity . The position and nature of halogen substitution significantly influence both activity and toxicity profiles.

N-phenylthiourea (C₇H₈N₂S) represents the non-fluorinated analog, with distinct physicochemical properties compared to N-(4-fluorobenzyl)thiourea. The addition of fluorine generally enhances stability and potentially the biological activity of these compounds .

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